
(2R,3S)-3-(carbamoylamino)-2-fluoro-3-hydroxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-3-(carbamoylamino)-2-fluoro-3-hydroxypropanoic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring both a fluorine atom and a hydroxyl group, makes it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-(carbamoylamino)-2-fluoro-3-hydroxypropanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a fluorinated precursor with a carbamoylating agent under controlled conditions to introduce the carbamoylamino group. The reaction conditions often require low temperatures and specific solvents to maintain the integrity of the chiral centers.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can be more efficient than batch processing. The use of automated systems can also help in maintaining the stereochemical purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S)-3-(carbamoylamino)-2-fluoro-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The carbamoylamino group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbamoylamino group would produce an amine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,3S)-3-(carbamoylamino)-2-fluoro-3-hydroxypropanoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for a variety of chemical transformations.
Biology
In biological research, this compound can be used to study enzyme interactions due to its chiral nature. It can serve as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme specificity and mechanism.
Medicine
In medicine, this compound has potential as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals. Its unique properties make it suitable for use in various chemical processes, including catalysis and material science.
Wirkmechanismus
The mechanism of action of (2R,3S)-3-(carbamoylamino)-2-fluoro-3-hydroxypropanoic acid involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding, while the carbamoylamino group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S)-3-(carbamoylamino)-2-hydroxypropanoic acid: Lacks the fluorine atom, which can affect its reactivity and interactions.
(2R,3S)-3-(amino)-2-fluoro-3-hydroxypropanoic acid: Lacks the carbamoyl group, which can influence its chemical properties and biological activity.
Uniqueness
The presence of both a fluorine atom and a carbamoylamino group in (2R,3S)-3-(carbamoylamino)-2-fluoro-3-hydroxypropanoic acid makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Eigenschaften
Molekularformel |
C4H7FN2O4 |
|---|---|
Molekulargewicht |
166.11 g/mol |
IUPAC-Name |
(2R,3S)-3-(carbamoylamino)-2-fluoro-3-hydroxypropanoic acid |
InChI |
InChI=1S/C4H7FN2O4/c5-1(3(9)10)2(8)7-4(6)11/h1-2,8H,(H,9,10)(H3,6,7,11)/t1-,2+/m1/s1 |
InChI-Schlüssel |
WIMOZFAJHGXYEY-NCGGTJAESA-N |
Isomerische SMILES |
[C@@H]([C@@H](NC(=O)N)O)(C(=O)O)F |
Kanonische SMILES |
C(C(NC(=O)N)O)(C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


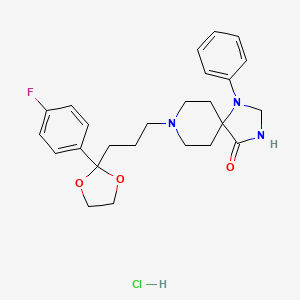
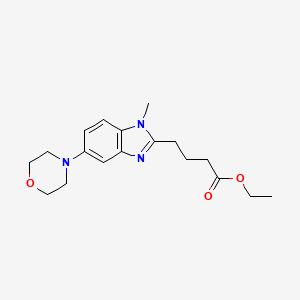

![3-[(Z)-1-[4-(3,5-dioxo-1,2,4-triazol-4-yl)phenyl]ethylideneamino]oxypropyl-trimethylazanium;bromide](/img/structure/B13438051.png)
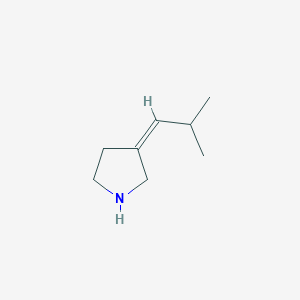
![(13S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13438064.png)
![Acetyl-4-chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13438080.png)
![6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13438085.png)
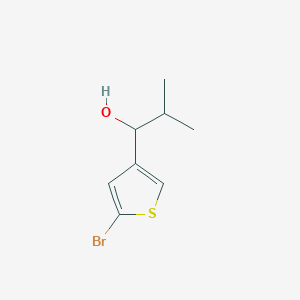
![1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene](/img/structure/B13438091.png)

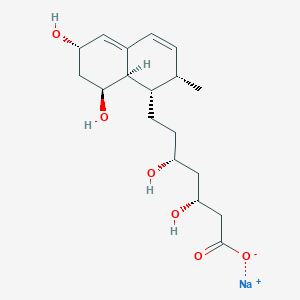
![2-azanyl-9-[(1~{R},6~{R},8~{R},9~{R},10~{R},15~{R},17~{R},18~{R})-17-(2-azanyl-6-oxidanylidene-1~{H}-purin-9-yl)-9,18-bis(fluoranyl)-3,12-bis(oxidanyl)-3,12-bis(oxidanylidene)-2,4,7,11,13,16-hexaoxa-3$l^{5},12$l^{5}-diphosphatricyclo[13.3.0.0^{6,10}]octadecan-8-yl]-1~{H}-purin-6-one](/img/structure/B13438120.png)
![1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one](/img/structure/B13438123.png)
